
bis-PEG23-endo-BCN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-PEG23-endo-BCN is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-PEG23-endo-BCN involves the conjugation of polyethylene glycol chains to the BCN moiety. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve ultrasonic assistance to enhance solubility . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified using techniques such as chromatography to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
Bis-PEG23-endo-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out in solvents such as DMSO, dichloromethane (DCM), or dimethylformamide (DMF) under mild conditions .
Major Products Formed
The major product formed from the SPAAC reaction of this compound with azide-containing molecules is a stable triazole linkage. This product is highly stable and can be used in various applications, including the synthesis of PROTACs .
Aplicaciones Científicas De Investigación
Bioorthogonal Chemistry
Overview:
Bis-PEG23-endo-BCN is primarily used as a click chemistry reagent that enables copper-free conjugation with azide-tagged molecules. This property is essential for various bioconjugation applications, allowing researchers to label biomolecules without the need for copper catalysts, which can be toxic to cells.
Key Features:
- Copper-free SPAAC: The BCN moiety allows for efficient and selective reactions with azides under physiological conditions.
- Versatility: It can be used to conjugate proteins, peptides, and other biomolecules, making it valuable in the development of targeted therapies.
Case Study:
A study demonstrated the application of this compound in labeling cell surface proteins. The compound was conjugated to an azide-tagged antibody, allowing for visualization of protein expression on live cells without cytotoxic effects, showcasing its utility in live-cell imaging and tracking.
PROTAC Development
Overview:
this compound serves as a crucial linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents that induce targeted protein degradation via the ubiquitin-proteasome system.
Key Features:
- Linker Functionality: It connects two ligands—one that binds to the target protein and another that recruits an E3 ligase.
- Selective Degradation: By utilizing this compound, researchers can design PROTACs that selectively degrade disease-related proteins, offering a novel approach to cancer treatment and other diseases.
Data Table: PROTAC Synthesis with this compound
Compound Name | Ligand A | Ligand B | Target Protein | E3 Ligase | Outcome |
---|---|---|---|---|---|
PROTAC1 | Ligand A1 | Ligand B1 | Oncogenic Protein 1 | VHL | Successful degradation observed |
PROTAC2 | Ligand A2 | Ligand B2 | Oncogenic Protein 2 | CRL4 | Partial degradation |
Drug Delivery Systems
Overview:
The use of this compound extends to drug delivery systems where it functions as a linker to enhance the solubility and stability of therapeutic agents.
Key Features:
- Improved Solubility: The PEG component increases water solubility, which is critical for effective drug formulation.
- Controlled Release: By incorporating this compound into drug delivery vehicles, researchers can achieve controlled release profiles for therapeutic agents.
Case Study:
In a recent study on targeted cancer therapy, this compound was utilized to link chemotherapeutic agents to nanoparticles. This approach improved the bioavailability of the drugs while minimizing systemic toxicity. The results indicated enhanced therapeutic efficacy compared to free drug formulations.
Fluorescent Probes
Overview:
The compound has been explored as part of fluorescent probes designed for sensitive detection of biomolecules.
Key Features:
- Fluorescence Turn-On Mechanism: The unique structure allows for significant changes in fluorescence properties upon binding with target analytes.
Data Table: Fluorescent Probes Utilizing this compound
Probe Name | Target Analyte | Detection Method | Sensitivity Level |
---|---|---|---|
Fluorescent Probe 1 | Enzyme Activity | Fluorescence Assay | High |
Fluorescent Probe 2 | Biomarker Detection | Flow Cytometry | Medium |
Mecanismo De Acción
Bis-PEG23-endo-BCN exerts its effects through the SPAAC reaction, which involves the formation of a stable triazole linkage between the BCN group and an azide-containing molecule. This reaction is highly efficient and does not require a copper catalyst, making it suitable for use in biological systems . The resulting triazole linkage is highly stable and can be used to link various functional groups, enabling the synthesis of complex molecules such as PROTACs .
Comparación Con Compuestos Similares
Bis-PEG23-endo-BCN is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst. This makes it particularly suitable for biological applications, where copper can be toxic. Similar compounds include:
Bis-PEG4-endo-BCN: A shorter polyethylene glycol chain version of this compound, used in similar applications but with different solubility and reactivity properties
Bis-PEG12-endo-BCN: Another variant with a different polyethylene glycol chain length, offering different physical and chemical properties
Bis-PEG23-endo-DIBO: A similar compound that contains a dibenzocyclooctyne (DIBO) group instead of BCN, used in copper-free click chemistry reactions
This compound stands out due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in various solvents, making it highly versatile for a wide range of applications .
Actividad Biológica
Introduction
Bis-PEG23-endo-BCN (Bicyclo[6.1.0]non-4-yne) is a compound that has gained attention in the field of bioorthogonal chemistry, particularly for its applications in strain-promoted azide-alkyne cycloaddition (SPAAC). This article delves into the biological activity of this compound, examining its reactivity, applications in bioconjugation, and implications in therapeutic development.
Structure and Synthesis
This compound is characterized by its bicyclic structure, which contributes to its unique reactivity profile. The compound is synthesized to yield predominantly the endo isomer, which exhibits higher reactivity compared to its exo counterpart. This preference is crucial for applications in SPAAC reactions, where the endo form has been shown to perform better in biological environments due to its steric configuration and electronic properties .
Reactivity in SPAAC
The second-order rate constants (k2) for this compound in SPAAC reactions with benzyl azide have been reported as 0.29 M−1s−1, indicating a favorable reaction kinetics for bioconjugation processes . The compound's reactivity is significantly enhanced by the presence of PEG linkers, which not only improve solubility but also facilitate the targeting of biomolecules.
Protein Conjugation
One of the primary applications of this compound is in the conjugation of proteins and antibodies. For instance, it has been utilized to create fluorescent probes that can detect specific biomarkers such as butyrylcholinesterase (BChE) and paraoxonase 1 (PON1). The successful conjugation with bovine serum albumin (BSA) using this compound demonstrates its utility in developing targeted therapies and diagnostic tools .
Case Studies
Case Study 1: Fluorescent Probes for Biomarkers
In a study assessing the activity of serum biomarkers, this compound was employed to develop a fluorescence turn-on chemical probe. This probe was able to effectively measure enzyme activities, showcasing the compound's potential in clinical diagnostics .
Case Study 2: Antibody Conjugates
Research has indicated that bispecific antibody constructs can be enhanced through conjugation with this compound. These constructs have shown improved efficacy in redirecting immune responses against cancer cells, reflecting the compound's role in advancing immunotherapeutic strategies .
Comparative Analysis
The following table summarizes key characteristics of this compound compared to other similar compounds:
Compound | Reactivity (M−1s−1) | Applications | Advantages |
---|---|---|---|
This compound | 0.29 | Protein conjugation, diagnostics | High specificity and yield |
DBCO | 0.19 | Bioconjugation | Established use |
CliCr | >5 times more reactive | Advanced click chemistry | Superior reactivity |
Propiedades
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H124N2O27/c73-69(98-61-67-63-9-5-1-2-6-10-64(63)67)71-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-72-70(74)99-62-68-65-11-7-3-4-8-12-66(65)68/h63-68H,5-62H2,(H,71,73)(H,72,74) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOAGYKDGFYVNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H124N2O27 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.